molecular formula C11H14O4 B1295775 Methyl 4-(dimethoxymethyl)benzoate CAS No. 42228-16-0

Methyl 4-(dimethoxymethyl)benzoate

Cat. No.: B1295775
CAS No.: 42228-16-0
M. Wt: 210.23 g/mol
InChI Key: YUTFBICAYRWLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(dimethoxymethyl)benzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a dimethoxymethyl group

Properties

IUPAC Name

methyl 4-(dimethoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-10(12)8-4-6-9(7-5-8)11(14-2)15-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTFBICAYRWLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068369
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42228-16-0
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42228-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(dimethoxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(dimethoxymethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(dimethoxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(dimethoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(dimethoxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The dimethoxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 4-formylbenzoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methyl 4-formylbenzoate.

    Reduction: Methyl 4-(hydroxymethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Bioactive Compounds
    • Methyl 4-(dimethoxymethyl)benzoate serves as an important intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of quinoline derivatives, which exhibit significant biological activities including antimicrobial and anticancer properties .
  • Pharmaceutical Development
    • The compound is being explored for its potential use in drug formulation. Its derivatives have shown promise in the development of anti-cancer agents and other therapeutic compounds, such as Eprosartan and Imatinib, which are used to treat hypertension and certain cancers respectively .
  • Analytical Chemistry
    • This compound can be analyzed using high-performance liquid chromatography (HPLC). A study demonstrated its separation using a reverse-phase HPLC method, which is applicable for pharmacokinetic studies and impurity isolation in drug formulations .
  • Nanotechnology
    • In the field of nanotechnology, this compound has been incorporated into chitosan-acrylic polymeric nanoparticles. These nanoparticles have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Study 1: Synthesis of Quinoline Derivatives

A research study reported the synthesis of various quinoline derivatives from this compound. The derivatives exhibited significant antimicrobial activity against several bacterial strains. The study highlighted the compound's role as a precursor in generating biologically active molecules, reinforcing its importance in medicinal chemistry .

Case Study 2: HPLC Analysis for Drug Development

In a pharmacokinetic study, researchers utilized this compound to develop an HPLC method for analyzing drug formulations. The method demonstrated high sensitivity and specificity, making it suitable for quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of methyl 4-(dimethoxymethyl)benzoate depends on its specific application. For instance, as a potential COX-2 inhibitor, it may exert its effects by binding to the active site of the cyclooxygenase-2 enzyme, thereby inhibiting its activity and reducing inflammation. In anticancer research, it may induce apoptosis in cancer cells through various molecular pathways, including the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Methyl 4-(dimethoxymethyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-formylbenzoate: This compound lacks the dimethoxymethyl group and has a formyl group instead. It is used as an intermediate in organic synthesis.

    Methyl 4-(hydroxymethyl)benzoate: This compound has a hydroxymethyl group instead of the dimethoxymethyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

    Methyl 4-methoxybenzoate: This compound has a single methoxy group at the para position. It is used as a flavoring agent and in the synthesis of perfumes.

The uniqueness of this compound lies in its dimethoxymethyl group, which provides additional reactivity and versatility in chemical synthesis compared to its analogs.

Biological Activity

Methyl 4-(dimethoxymethyl)benzoate (MDMB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of MDMB, detailing its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

MDMB is characterized by its ester functional group and two methoxy groups attached to a benzoate structure. Its chemical formula is C11H14O4C_{11}H_{14}O_4, and it is often synthesized through reactions involving 4-carboxybenzaldehyde and trimethyl orthoformate under acidic conditions .

The biological activities of MDMB are linked to its ability to interact with various molecular targets within cells:

  • Antimicrobial Activity : MDMB has shown promising results against certain bacterial strains. It is believed to disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death .
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell proliferation and survival. Its potential as a COX-2 inhibitor suggests it could reduce inflammation associated with tumor growth .

Biological Activity Overview

Activity Type Description IC50 Values
AntimicrobialInhibitory effects against Staphylococcus epidermidisMIC = 1000 µg/mL
AnticancerCytotoxic effects on various tumor cell lines (e.g., KB, SK-MEL-3)IC50 = 111.63 pM (KB), 160.68 pM (SK-MEL-3)

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that MDMB exhibited significant antimicrobial properties against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1000 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : In vitro studies using the MTT assay revealed that MDMB has cytotoxic effects on several cancer cell lines. The compound showed an IC50 value of 111.63 pM against KB cells, indicating potent antiproliferative activity. These results highlight MDMB's potential as an anticancer agent .
  • Mechanistic Studies : Research indicates that MDMB may exert its anticancer effects by promoting apoptosis through the activation of caspases and inhibiting key signaling pathways involved in cell survival .

Future Directions in Research

Given its promising biological activities, further research into the pharmacological properties of MDMB is warranted. Potential areas for exploration include:

  • In vivo Studies : Evaluating the efficacy and safety of MDMB in animal models to better understand its therapeutic potential.
  • Mechanistic Insights : Detailed studies on the molecular mechanisms underlying its anticancer and antimicrobial effects.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(dimethoxymethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(dimethoxymethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.